molecular formula C11H16N2O3S B2770770 2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide CAS No. 103826-87-5

2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2770770
CAS No.: 103826-87-5
M. Wt: 256.32
InChI Key: KGBTVIQRHXYTRQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide is an organic compound with the molecular formula C11H16N2O3S It is known for its unique structural features, which include a sulfamoyl group attached to a phenyl ring and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

  • 2,2-Dimethyl-N-(4-aminophenyl)propanamide
  • 2,2-Dimethyl-N-(4-chlorophenyl)propanamide
  • 2,2-Dimethyl-N-(4-methylphenyl)propanamide

Comparison: 2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced solubility in water and increased reactivity towards nucleophiles. Its potential biological activity also sets it apart from other similar compounds.

Properties

IUPAC Name

2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-11(2,3)10(14)13-8-4-6-9(7-5-8)17(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBTVIQRHXYTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103826-87-5
Record name 2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103826875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-DIMETHYL-N-(4-SULFAMOYLPHENYL)PROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXQ5HR3BJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 200 ml of acetonitrile, 50 g of sulfanilamide, and 30 g of triethylamine was added dropwise 35 g of pivaloyl chloride at 50° C. They were then stirred for 30 minutes and the resulting suspension was poured into 1.5 l of water. The thus formed crystals were separated by filtration to yield 68 g of p-pivaloylaminobenzenesulfonamide (m.p., 219°-220° C.).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

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